![molecular formula C47H73NO11 B2826793 [(1R,5S,6R,7R,8S,10S,13S,14S,16S)-8-hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate CAS No. 158584-86-2](/img/structure/B2826793.png)
[(1R,5S,6R,7R,8S,10S,13S,14S,16S)-8-hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(1R,5S,6R,7R,8S,10S,13S,14S,16S)-8-hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[77212,501,1003,8013,17]nonadecan-4-yl] benzoate is a complex organic molecule with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S,6R,7R,8S,10S,13S,14S,16S)-8-hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate involves multiple steps, including the protection and deprotection of functional groups, esterification, and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are critical to achieving high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis can be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce primary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe for studying enzyme-catalyzed reactions involving ester hydrolysis and hydroxylation. Its multiple functional groups make it a versatile tool for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or a drug delivery vehicle. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials. Its diverse reactivity makes it valuable for developing new products with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of [(1R,5S,6R,7R,8S,10S,13S,14S,16S)-8-hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity. Additionally, the methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol
- (1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18S,20S,21R,23S,25S,26R,28S,30S,31R,33S,35S,36S,37S,38S,39S)
Uniqueness
The uniqueness of [(1R,5S,6R,7R,8S,10S,13S,14S,16S)-8-hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[77212,501,1003,8013,17]nonadecan-4-yl] benzoate lies in its specific arrangement of functional groups and its hexacyclic structure This configuration imparts unique chemical and physical properties, making it distinct from other similar compounds
Eigenschaften
IUPAC Name |
[(1R,5S,6R,7R,8S,10S,13S,14S,16S)-8-hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H73NO11/c1-7-8-9-10-11-12-13-14-15-16-17-18-22-25-34(50)59-47-35-31(27-45(53,42(57-6)40(47)51)41(35)58-43(52)30-23-20-19-21-24-30)46-33(55-4)26-32(49)44(29-54-3)28-48(2)39(46)36(47)37(56-5)38(44)46/h19-21,23-24,31-33,35-42,49,51,53H,7-18,22,25-29H2,1-6H3/t31?,32-,33-,35?,36?,37?,38?,39-,40+,41?,42+,44+,45-,46+,47-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMNMQWJEJXICB-PSZRENOHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@]12[C@@H]([C@H]([C@@]3(CC(C1C3OC(=O)C4=CC=CC=C4)[C@@]56[C@H](C[C@@H]([C@]7(C5C(C2[C@@H]6N(C7)C)OC)COC)O)OC)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H73NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2826712.png)
![N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2826713.png)

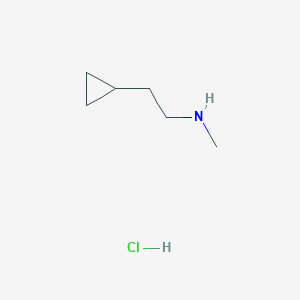

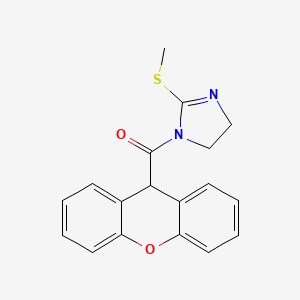
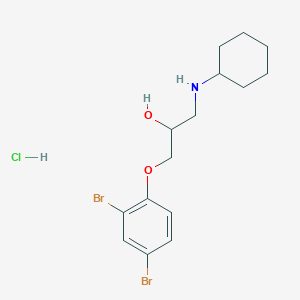
![2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2826723.png)
![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride](/img/structure/B2826724.png)
![1-Oxaspiro[4.4]non-2-en-4-one](/img/structure/B2826725.png)
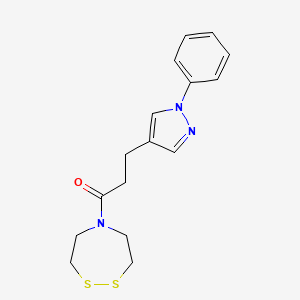
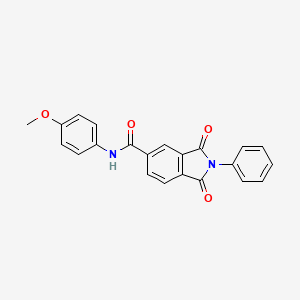
![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2826730.png)
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2826733.png)
